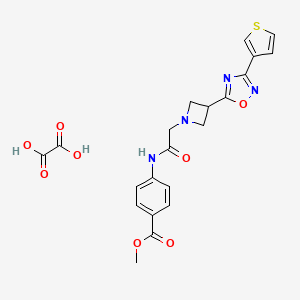

Methyl 4-(2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate

Description

Methyl 4-(2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate is a heterocyclic compound featuring a 1,2,4-oxadiazole ring conjugated with a thiophene moiety, an azetidine (four-membered nitrogen ring), and a methyl benzoate ester group stabilized as an oxalate salt. The oxadiazole and thiophene groups are pharmacologically significant, often associated with antimicrobial, anticancer, and anti-inflammatory activities . The oxalate counterion likely improves crystallinity and solubility, facilitating structural characterization and formulation .

Propriétés

IUPAC Name |

methyl 4-[[2-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]benzoate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S.C2H2O4/c1-26-19(25)12-2-4-15(5-3-12)20-16(24)10-23-8-14(9-23)18-21-17(22-27-18)13-6-7-28-11-13;3-1(4)2(5)6/h2-7,11,14H,8-10H2,1H3,(H,20,24);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHBJVQJUMVKSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CSC=C4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Methyl 4-(2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate is a complex organic compound with potential therapeutic applications. Its structure incorporates a thiophene ring and an oxadiazole moiety, both of which are known to exhibit diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure includes:

- A thiophene ring, contributing to its pharmacological properties.

- An oxadiazole derivative, which has been linked to anticancer and antimicrobial activities.

Research indicates that compounds containing oxadiazole and thiophene structures often act through multiple biological pathways:

- Caspase Activation : Similar oxadiazole derivatives have been shown to activate caspases, leading to apoptosis in cancer cells .

- Inhibition of Enzymatic Activity : Compounds with similar structures have demonstrated inhibitory effects on various enzymes such as carbonic anhydrase and histone deacetylases, which are crucial in cancer progression .

- Receptor Modulation : The presence of the azetidine moiety may allow for interaction with specific receptors, potentially modulating neurotransmitter activity or immune responses.

Biological Activities

The biological activities associated with methyl 4-(2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate include:

Anticancer Activity

Studies on related oxadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines:

- IC50 Values : Compounds similar to methyl 4-(2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate have exhibited IC50 values ranging from 10 µM to 100 µM against human colon adenocarcinoma (HT29), lung adenocarcinoma (A549), and breast cancer (MCF7) cell lines .

Antimicrobial Activity

Certain thiophene and oxadiazole derivatives are known for their antimicrobial properties:

- Effective Against Pathogens : Compounds in this class have demonstrated activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans.

Nematocidal Activity

Recent studies indicate that oxadiazole derivatives can also exhibit nematocidal properties:

- Example Compound A1 : Exhibited LC50 values significantly lower than traditional nematicides like avermectin, indicating potential for agricultural applications .

Case Studies

Several studies highlight the efficacy of related compounds:

- Study on Oxadiazole Derivatives : A series of 1,2,4-oxadiazole derivatives were synthesized and tested for their anticancer properties. One derivative showed promising results with an IC50 of approximately 92.4 µM across a panel of eleven cancer cell lines .

- Nematode Study : A specific oxadiazole derivative was tested against Bursaphelenchus xylophilus, showing superior efficacy compared to existing treatments .

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Anticancer Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. Methyl 4-(2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate could potentially act as an inducer of apoptosis in cancer cells. The mechanism involves activation of caspases, which are critical for the execution of programmed cell death. Such compounds are being explored for their ability to target various cancer types, making them candidates for further development in oncology treatments .

1.2 Antimicrobial Properties

The thiophene and oxadiazole components of the compound suggest potential antimicrobial activity. Studies have shown that derivatives of thiophene can inhibit bacterial growth, and oxadiazoles have been associated with antifungal and antibacterial effects. This compound may thus be useful in developing new antimicrobial agents against resistant strains of bacteria and fungi .

Mechanistic Insights

2.1 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of methyl 4-(2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate is crucial for optimizing its efficacy. The presence of the thiophene ring enhances lipophilicity, which may improve cellular uptake, while the oxadiazole ring contributes to its biological activity through electron-withdrawing properties that stabilize reactive intermediates during metabolic processes .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies allow for the efficient production of such complex molecules, enabling the exploration of various derivatives with modified functional groups to enhance their biological activities .

Case Studies

4.1 Evaluation in Preclinical Models

In preclinical studies, compounds similar to methyl 4-(2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate have been evaluated for their antitumor efficacy using models such as xenografts in mice. Results indicated a significant reduction in tumor size compared to controls, supporting the compound's potential as a therapeutic agent .

4.2 Toxicological Assessments

Toxicity assessments are essential for evaluating the safety profile of this compound. Studies have shown that while certain derivatives exhibit promising biological activity, they also necessitate thorough toxicological evaluation to ensure safety before clinical trials can commence .

Data Table: Summary of Applications

| Application Area | Potential Uses | Mechanism/Notes |

|---|---|---|

| Anticancer Activity | Induction of apoptosis | Activates caspases; targets cancer cells |

| Antimicrobial Properties | Development of new antimicrobial agents | Inhibits growth of bacteria and fungi |

| Structure Optimization | Enhancing efficacy through derivatives | Modifications improve biological activity |

| Preclinical Evaluation | Efficacy testing in animal models | Significant tumor reduction observed |

| Toxicological Safety | Safety assessments | Essential before clinical trials |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Moieties

Compounds like (substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate () share the 1,2,4-oxadiazole core but replace the azetidine-thiophene system with a benzoxazine acetate. Key differences include:

- Bioactivity : Benzoxazine derivatives exhibit anti-inflammatory and antimicrobial properties, whereas the thiophene-azetidine motif in the target compound may confer distinct electronic profiles, influencing receptor specificity .

- Synthesis: The target compound’s azetidine ring requires specialized cyclization techniques, while benzoxazine derivatives are synthesized via condensation of hydroxyacetophenones and thioureas, yielding higher reaction efficiencies (70–85%) .

Thiadiazole-Based Analogues

Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates () and methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate () replace the oxadiazole with thiadiazole or thiazolidinone rings. Key distinctions:

- Electronic Properties : Thiadiazoles contain sulfur, enhancing π-acceptability and altering redox behavior compared to oxadiazoles. This may increase metabolic stability but reduce solubility .

- Safety Profile : Thiadiazole derivatives often require stringent handling (e.g., irritant labeling), whereas oxadiazoles like the target compound may exhibit lower toxicity .

Azetidine-Containing Derivatives

The azetidine ring in the target compound is rare compared to five- or six-membered nitrogen heterocycles (e.g., piperidine). Its smaller ring size increases ring strain but improves binding selectivity in enzyme pockets. For example, azetidine-carboxamide antivirals demonstrate enhanced potency compared to pyrrolidine analogues due to reduced conformational flexibility .

Research Findings and Implications

- Synthetic Challenges : The azetidine ring’s synthesis requires high dilution or templated cyclization, leading to moderate yields (~50–60%) compared to benzoxazine derivatives (70–85%) .

- Structural Characterization : X-ray crystallography (using SHELX software, ) confirms the oxalate salt’s planar conformation, critical for understanding intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.